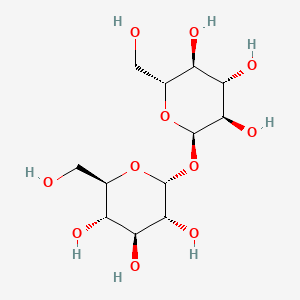
Janex-1
Übersicht
Beschreibung
WHI-P131 ist ein potenter und selektiver Inhibitor der Januskinase 3 (Jak3). Dieses neuartige Quinazolinderivat hemmt die enzymatische Aktivität der konstitutiv aktiven Jak3, ohne Jak1, Jak2 oder andere Tyrosinkinasen der Familie zu beeinflussen . Es wurde gezeigt, dass es die Thrombin-induzierte Tyrosinphosphorylierung von Stat1 und Stat3 hemmt, was es nützlich macht, um Krankheiten wie akute lymphatische Leukämie, Glioblastom multiforme und Thromboembolie zu untersuchen .
Herstellungsmethoden
WHI-P131 wird als lyophilisiertes Pulver geliefert. Für eine 15 mM Stammlösung werden 5 mg Pulver in 998 μl Dimethylsulfoxid (DMSO) rekonstituiert . Die Arbeitskonzentrationen und die Behandlungsdauer können je nach gewünschtem Effekt variieren . Die Verbindung ist in lyophilisierter Form 24 Monate lang stabil, wenn sie bei 4 °C, trocken, gelagert wird. Sobald sie in Lösung ist, sollte sie bei -20 °C gelagert und innerhalb von 2 Monaten verwendet werden, um einen Verlust der Wirksamkeit zu vermeiden .
Wirkmechanismus
Target of Action
Janex-1 is a potent and specific inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a crucial role in immune responses .
Mode of Action
This compound interacts with JAK3, inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of target proteins, including STAT3 , CDKN1B/p27 Kip1 , and MAPK8IP3/JIP3 . The inhibition of JAK3 by this compound also results in the downregulation of the expression of cell adhesion molecules such as ICAM-1 and VCAM-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK3, this compound disrupts this pathway, leading to changes in the phosphorylation status of downstream targets . This can modulate other signaling pathways involving CDKN1B and MAPK8IP3, therefore controlling cell proliferation and steroidogenic activity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound is rapidly absorbed with a time to reach maximum plasma concentration (tmax) of 24.7±1.7 minutes . It is also rapidly eliminated with a half-life of 45.6±5.5 minutes . The bioavailability of this compound is high at 94.6% .
Result of Action
The inhibition of JAK3 by this compound leads to a decrease in the expression of cell adhesion molecules, which can improve myocardial vascular permeability . It also reduces the expression of proliferation markers such as CCND2 and PCNA . In addition, it can decrease the expression of the steroidogenic enzyme CYP11A1 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, the presence of follicle-stimulating hormone (FSH) can modulate the effect of this compound on JAK3 . FSH treatment can increase the phosphorylation of STAT3 even in the presence of this compound .
Biochemische Analyse
Biochemical Properties
Janex-1 specifically inhibits JAK3, with an IC50 value of 78 μM . It shows little inhibitory activity against JAK1/2, or Zap/Syk or SRC tyrosine kinases . The inhibition of JAK3 by this compound is highly specific, which makes it a valuable tool for studying the role of JAK3 in biochemical reactions .
Cellular Effects
This compound has been shown to decrease the expression of tumor necrosis factor (TNF)-α-induced cell adhesion molecules in human umbilical vein endothelial cells (HUVECs) . This downregulation is mediated via suppression of STAT3 phosphorylation and nuclear factor-κB (NF-κB) activation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JAK3 and subsequent suppression of iNOS expression . This leads to a decrease in the production of nitric oxide (NO), thereby affecting subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It is administered at doses ranging from 5 to 100 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-response effect . The effective dose 50 (ED50) value is 7.44 mg/kg . At high doses, this compound significantly reduces CPK and LDH levels .
Metabolic Pathways
This compound is involved in the JAK/STAT signaling pathway . It interacts with JAK3, an enzyme involved in this pathway .
Vorbereitungsmethoden
WHI-P131 is supplied as a lyophilized powder. For a 15 mM stock, 5 mg of powder is reconstituted in 998 μl of dimethyl sulfoxide (DMSO) . The working concentrations and length of treatment can vary depending on the desired effect . The compound is stable for 24 months in lyophilized form when stored at 4ºC, desiccated. Once in solution, it should be stored at -20ºC and used within 2 months to prevent loss of potency .
Analyse Chemischer Reaktionen
WHI-P131 unterliegt verschiedenen Arten von Reaktionen, darunter die Hemmung der enzymatischen Aktivität und Phosphorylierung. Es ist ein selektiver Inhibitor der Januskinase 3 (Jak3) und beeinflusst nicht Jak1, Jak2 oder andere Tyrosinkinasen der Familie . Es wurde auch gezeigt, dass die Verbindung die Thrombin-induzierte Tyrosinphosphorylierung von Stat1 und Stat3 hemmt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind DMSO für die Löslichkeit und verschiedene Zelllinien, um seine Wirkungen zu testen .
Wissenschaftliche Forschungsanwendungen
WHI-P131 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es induziert Apoptose und Zelltod in menschlichen Glioblastom-Zelllinien U373 und U87.
Neurowissenschaften: Es hemmt die Proliferation von Neurosphären, die neuronale Stammzellen enthalten, bei niedrigeren Konzentrationen als für die Hemmung der Proliferation von Astrozytenkulturen erforderlich.
Allgemeine Forschung: Es wird verwendet, um Krankheiten wie akute lymphatische Leukämie, Glioblastom multiforme und Thromboembolie zu untersuchen.
Wirkmechanismus
WHI-P131 entfaltet seine Wirkung durch Hemmung der enzymatischen Aktivität der konstitutiv aktiven Januskinase 3 (Jak3), ohne Jak1, Jak2 oder andere Tyrosinkinasen der Familie zu beeinflussen . Es hemmt auch die Thrombin-induzierte Tyrosinphosphorylierung von Stat1 und Stat3 . Diese Hemmung führt zur Unterdrückung der Zelladhäsion und -migration in Glioblastomzellen und zur Induktion von Apoptose in verschiedenen Krebszelllinien .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226692 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-60-3 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WHI P131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JANEX-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















